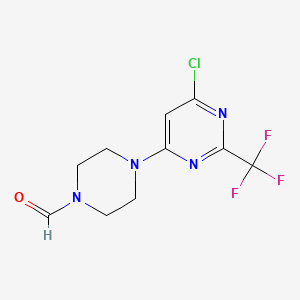

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde

Beschreibung

This compound features a pyrimidine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 6 and 2, respectively. A piperazine ring is attached at position 4 of the pyrimidine, with a carbaldehyde (-CHO) functionalizing the terminal nitrogen of the piperazine. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbaldehyde offers a reactive site for further derivatization, making this scaffold valuable in medicinal chemistry and agrochemical research .

Eigenschaften

Molekularformel |

C10H10ClF3N4O |

|---|---|

Molekulargewicht |

294.66 g/mol |

IUPAC-Name |

4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C10H10ClF3N4O/c11-7-5-8(16-9(15-7)10(12,13)14)18-3-1-17(6-19)2-4-18/h5-6H,1-4H2 |

InChI-Schlüssel |

ZXSSPPPMFGHSOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C=O)C2=CC(=NC(=N2)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-(6-Chlor-2-(trifluormethyl)pyrimidin-4-yl)piperazin-1-carbaldehyd umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 4-Chlor-2-(trifluormethyl)pyrimidin.

Reaktion mit Piperazin: Das Ausgangsmaterial wird unter kontrollierten Bedingungen mit Piperazin umgesetzt, um die Zwischenverbindung zu bilden.

Formylierung: Die Zwischenverbindung wird dann einer Formylierung unterzogen, um die Carbaldehydgruppe einzuführen, was zum Endprodukt führt.

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und den Einsatz von Katalysatoren, umfassen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

4-(6-Chlor-2-(trifluormethyl)pyrimidin-4-yl)piperazin-1-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe am Pyrimidinring kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Die Carbaldehydgruppe kann zur Bildung von Carbonsäuren oxidiert oder zur Bildung von Alkoholen reduziert werden.

Kondensationsreaktionen: Die Verbindung kann an Kondensationsreaktionen mit anderen Aldehyden oder Ketonen teilnehmen, um größere Moleküle zu bilden.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Basen, Säuren und Oxidations- oder Reduktionsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(6-Chlor-2-(trifluormethyl)pyrimidin-4-yl)piperazin-1-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Chlor- und Trifluormethylgruppen am Pyrimidinring verstärken seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren. Diese Wechselwirkung kann verschiedene biologische Signalwege modulieren, was zu den beobachteten pharmakologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyrimidine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Pyrimidine Core

a. Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate ()

- Structural Difference : Replaces the carbaldehyde with a benzyl carboxylate (-COOCH₂C₆H₅).

- The benzyl moiety may enhance lipophilicity but could affect bioavailability due to steric bulk .

b. tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate ()

- Structural Differences :

- Pyrimidine substituent: Methylthio (-SMe) replaces trifluoromethyl (-CF₃).

- Piperazine substituent: tert-Butyl carboxylate (-COOtBu) instead of carbaldehyde.

- The tert-butyl ester provides steric protection but eliminates the aldehyde’s reactivity .

c. 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde ()

- Structural Difference : Pyrimidine replaced by a phenyl ring substituted with -NH₂ and -CF₃.

- Implications: The phenyl ring lacks the nitrogen-rich pyrimidine’s hydrogen-bonding capacity, which may reduce binding affinity in biological targets.

Functional Group Variations on the Piperazine Ring

a. [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()

- Structural Difference : A fluorobenzyl group and ketone (-CO-) replace the pyrimidine-carbaldehyde system.

- Implications :

a. ML267 ()

- Structure : 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.

- Comparison : Replaces pyrimidine with pyridine and substitutes carbaldehyde with a carbothioamide (-CSNH₂).

- Implications : The thioamide group enhances hydrogen-bonding capacity, contributing to its potency as a bacterial phosphopantetheinyl transferase inhibitor .

b. EP 4 374 877 A2 Derivatives ()

- Structure : Diazaspirodecenyl-carbamoyl derivatives with trifluoromethylpyrimidine moieties.

- Comparison : Incorporates the pyrimidine-piperazine fragment into a larger macrocyclic structure.

- Implications : Demonstrates the scaffold’s versatility in designing enzyme inhibitors with improved target engagement .

Biologische Aktivität

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde, with the CAS number 1023813-57-1, is a compound of interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a piperazine ring suggests significant pharmacological properties, particularly in drug development.

- Molecular Formula : C10H10ClF3N4O

- Molecular Weight : 294.66 g/mol

- Structure : The compound consists of a piperazine core attached to a pyrimidine ring substituted with a chloro and trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrimidine and piperazine moieties exhibit notable anticancer properties. For instance, derivatives similar to 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde have shown:

- Inhibition of Cell Proliferation : Studies report IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cell lines, indicating strong inhibitory effects on cancer cell growth .

- Selectivity : These compounds often demonstrate selective toxicity towards cancer cells over normal cells, providing a therapeutic window that can be exploited in treatment strategies .

The mechanism by which 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde exerts its effects may involve:

- Targeting Enzymatic Pathways : It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Inducing Apoptosis : Evidence suggests that such compounds can induce apoptosis in cancer cells by activating caspase pathways, which are pivotal in programmed cell death .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Target Cell Line | Selectivity Index |

|---|---|---|---|

| 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde | 0.126 | MDA-MB-231 | High |

| Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate | 0.087 | MCF-7 | Moderate |

| 5-Fluorouracil (control) | 11.73 | MDA-MB-231 | Low |

Case Studies

Several studies have documented the efficacy of pyrimidine-based compounds in clinical settings:

- Study on TNBC Treatment : A study involving the administration of a derivative similar to the compound showed significant inhibition of lung metastasis in TNBC models, outperforming known treatments like TAE226 .

- Mechanistic Studies : Research highlighted that the compound inhibited EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.